molecular formula C16H13F2NO3S2 B2537782 1-(2,5-difluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide CAS No. 2380009-60-7

1-(2,5-difluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide

Cat. No.: B2537782
CAS No.: 2380009-60-7
M. Wt: 369.4
InChI Key: KEDSCOCKYASUBK-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 2,5-difluorophenyl and furan-2-yl-thiophene moieties. These intermediates are then coupled using various reagents and catalysts under controlled conditions to form the final compound. Common reagents include sulfonyl chlorides and amines, with reaction conditions often involving solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often in ether or tetrahydrofuran.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); in solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-(2,5-difluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-difluorophenyl)-4-(tetrahydro-2H-pyran-2-yl)-2-butanone
  • 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 1-(2-(4-fluorophenyl)-2-oxo-ethyl)-4-furan-2-yl-pyrimidin-1-ium bromide

Uniqueness

1-(2,5-difluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide is unique due to its specific combination of fluorinated phenyl, furan, and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its fluorinated phenyl ring enhances its stability and reactivity, while the furan and thiophene rings contribute to its electronic properties and potential as a bioactive molecule.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3S2/c17-13-3-4-15(18)12(6-13)10-24(20,21)19-8-14-7-11(9-23-14)16-2-1-5-22-16/h1-7,9,19H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDSCOCKYASUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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